(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea
CAS No.: 941946-34-5
Cat. No.: VC6793290
Molecular Formula: C22H16F2N4O2
Molecular Weight: 406.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941946-34-5 |
|---|---|
| Molecular Formula | C22H16F2N4O2 |
| Molecular Weight | 406.393 |
| IUPAC Name | 1-(4-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
| Standard InChI | InChI=1S/C22H16F2N4O2/c23-15-7-5-14(6-8-15)13-28-20(18-3-1-2-4-19(18)26-22(28)30)27-21(29)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H2,25,27,29) |
| Standard InChI Key | XWFKKIFRTRLRGQ-NHFJDJAPSA-N |
| SMILES | C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)F |
Introduction
The compound (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea represents a member of the quinazoline derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities. Quinazoline derivatives have been extensively studied for applications in anti-inflammatory, anticancer, and antimicrobial therapies due to their ability to interact with key biological targets such as enzymes and receptors.
This article provides a detailed exploration of the synthesis, properties, and potential biological applications of this specific compound.
Structural Overview
The compound features:
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A quinazolinone core (2-oxo-2,3-dihydroquinazoline), which is critical for its biological activity.
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Two fluorobenzyl groups, which contribute to enhanced binding affinity and metabolic stability due to fluorine's electronic effects.
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A urea moiety, which is often associated with hydrogen bonding interactions in biological systems.
The molecular structure is characterized by the following:
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Molecular formula: C22H17FN4O2
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Key functional groups: Fluorobenzyl, quinazolinone, and urea.
Synthesis Pathway
The synthesis of this compound typically involves multistep reactions starting from quinazolinone precursors. Below is a generalized synthetic route:
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Quinazolinone Formation:
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The quinazolinone scaffold is synthesized through cyclization of anthranilic acid derivatives with formamide or similar reagents.
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Introduction of Fluorobenzyl:
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The 4-fluorobenzyl group is introduced via alkylation using 4-fluorobenzyl halides under basic conditions.
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Urea Derivatization:
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The final step involves the reaction of the quinazolinone derivative with an isocyanate or urea derivative to form the desired product.
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Analytical Characterization
The structural confirmation of this compound relies on advanced spectroscopic techniques:
| Technique | Findings |
|---|---|
| FT-IR Spectroscopy | Confirms functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches. |
| 1H-NMR Spectroscopy | Identifies aromatic protons and fluorobenzyl hydrogens. |
| 13C-NMR Spectroscopy | Provides detailed information on carbon environments in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
Anti-Cancer Potential
Quinazoline derivatives are well-known for their role as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy. The presence of fluorobenzyl groups in this compound may enhance its interaction with EGFR through hydrophobic and electronic effects.
Anti-Inflammatory Activity
Compounds with a quinazolinone core have demonstrated cyclooxygenase (COX) inhibitory activity, particularly COX-2 selectivity, which reduces inflammation without gastrointestinal side effects.
Comparative Analysis with Related Compounds
Future Directions
Research into this compound could focus on:
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Structure-Activity Relationship (SAR) studies to optimize its pharmacological profile.
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Development of analogs with varied substitutions to enhance selectivity and potency.
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Detailed in vivo studies to evaluate its therapeutic potential and toxicity profile.
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